molecular formula C20H17FN6O3 B2585708 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105237-85-1

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2585708
CAS No.: 1105237-85-1
M. Wt: 408.393
InChI Key: PSWCAVOGAYMKRB-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O3 and its molecular weight is 408.393. The purity is usually 95%.
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Biological Activity

The compound 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22FN6O3C_{24}H_{22}FN_6O_3 with a molecular weight of approximately 442.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of cyclopropyl and fluorophenyl groups contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H22F N6O3
Molecular Weight442.5 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available

Research indicates that compounds with a pyrazolo[3,4-d]pyridazine scaffold exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation.
  • Antimicrobial Properties : Its structural components suggest potential effectiveness against bacterial and fungal infections.
  • Neuroprotective Effects : Some studies indicate that similar compounds may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Medicinal Chemistry explored derivatives of pyrazolo[3,4-d]pyridazine and their effects on cancer cell lines. The research demonstrated that specific substitutions at the 7-position significantly enhanced the antiproliferative effects against breast and lung cancer cells .
  • Antimicrobial Efficacy : In a comparative study on various pyridazine derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .
  • Neuroprotective Studies : A recent investigation into neuroprotective agents highlighted the potential of similar pyrazolo compounds in reducing neuronal apoptosis in models of neurodegenerative diseases. The results suggested that these compounds could mitigate oxidative damage, offering a therapeutic avenue for conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduction in neuronal apoptosis

Properties

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3/c1-11-8-16(25-30-11)23-17(28)10-26-20(29)19-15(18(24-26)12-2-3-12)9-22-27(19)14-6-4-13(21)5-7-14/h4-9,12H,2-3,10H2,1H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWCAVOGAYMKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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